

Spectroscopic Profile of 3,4,5-Trimethoxycinnamyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: 3,4,5-Trimethoxycinnamyl alcohol

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,4,5-Trimethoxycinnamyl alcohol** (CAS No: 1504-56-9), a phenylpropanoid found in various natural sources.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for obtaining such spectra are also provided, along with a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **3,4,5-Trimethoxycinnamyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

While a readily available experimental spectrum for **3,4,5-Trimethoxycinnamyl alcohol** was not found, a predicted ¹H NMR spectrum can be extrapolated from the analysis of structurally similar compounds such as cinnamyl alcohol and its derivatives. The expected chemical shifts in a typical deuterated solvent like CDCl₃ are outlined below.



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H (2H)	~6.6	S	-
=CH- (α)	~6.5	d	~16
=CH- (β)	~6.3	dt	~16, ~6
-CH ₂ OH (2H)	~4.3	d	~6
-OCH₃ (9H)	~3.8	S	-
-OH (1H)	Variable	br s	-

¹³C NMR (Carbon NMR) Data[1]

The experimental ¹³C NMR spectral data for **3,4,5-Trimethoxycinnamyl alcohol** is presented below.

Carbon Atom	Chemical Shift (δ, ppm)
C=O (Aromatic C-O)	153.5
C (Aromatic C-H)	138.1
C (Aromatic C-C)	131.5
C=C (β-carbon)	128.8
C=C (α-carbon)	103.8
-CH ₂ OH	63.7
-OCH₃ (para)	60.9
-OCH₃ (meta)	56.2

Infrared (IR) Spectroscopy

The following table summarizes the main absorption bands from the vapor phase IR spectrum of **3,4,5-Trimethoxycinnamyl alcohol**.[1]



Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3600	О-Н	Stretching (Alcohol)
~3050	С-Н	Stretching (Aromatic & Vinylic)
~2950, ~2850	С-Н	Stretching (Aliphatic)
~1600, ~1500, ~1450	C=C	Stretching (Aromatic ring)
~1250, ~1050	C-O	Stretching (Aryl ether & Alcohol)

Mass Spectrometry (MS)

The mass spectrum of **3,4,5-Trimethoxycinnamyl alcohol** obtained by Gas Chromatography-Mass Spectrometry (GC-MS) shows a molecular ion peak and characteristic fragmentation patterns.[1]

m/z	Interpretation
224	[M] ⁺ (Molecular Ion)
209	[M - CH ₃] ⁺
193	[M - OCH ₃] ⁺
177	[M - CH ₂ OH - H ₂ O] ⁺
151	Tropylium ion derivative

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of purified **3,4,5-Trimethoxycinnamyl alcohol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a



small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration. Transfer the solution to a clean NMR tube.

- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Thin Film Method): Dissolve a small amount of 3,4,5 Trimethoxycinnamyl alcohol in a volatile organic solvent (e.g., acetone or methylene chloride). Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
- Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
- Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)



- Sample Introduction (GC-MS): Dissolve the sample in a volatile solvent. Inject a small
 volume of the solution into the gas chromatograph (GC). The GC separates the components
 of the sample, and the eluent is directly introduced into the ion source of the mass
 spectrometer.
- Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization EI), leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3,4,5-Trimethoxycinnamyl alcohol**.



Sample Preparation **Purified Compound NMR** IR MS Dissolve in Prepare Thin Film Dissolve in **Deuterated Solvent** on Salt Plate Volatile Solvent Data Acquisition NMR Spectrometer GC-MS System FT-IR Spectrometer (1H & 13C) Data Processing & Analysis Fourier Transform, Background Subtraction, Identify Molecular Ion, Phasing, Integration Peak Identification Analyze Fragmentation

General Workflow for Spectroscopic Analysis

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Structure Elucidation

Final Structure Confirmation

Caption: A flowchart of the spectroscopic analysis process.



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References

- 1. 3,4,5-Trimethoxycinnamyl alcohol | C12H16O4 | CID 6436306 PubChem [pubchem.ncbi.nlm.nih.gov]
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